Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate
Overview
Description
Scientific Research Applications
Comprehensive Analysis of Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate Applications
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields of study.
Organic Synthesis: In organic chemistry, this compound serves as a building block for the synthesis of complex molecules. Its reactive sites make it a valuable intermediate in constructing heterocyclic compounds, which are prevalent in many pharmaceuticals .
Medicinal Chemistry: The compound’s structure is conducive to modifications that can lead to the development of novel therapeutic agents. It has been studied for its potential role in creating inhibitors for HIV integrase, a key enzyme in the life cycle of HIV .
Drug Discovery: Its utility in drug discovery is significant, particularly in the early stages of lead identification and optimization. The bromine atom in its structure can be used for further chemical transformations, making it a useful scaffold in medicinal chemistry .
Material Science: In material science, the compound can be used to synthesize materials with specific electronic or photonic properties. Its molecular structure could be incorporated into larger systems designed for advanced material applications .
Environmental Studies: The compound’s derivatives may be used in environmental studies to understand the behavior of similar organic molecules in various ecosystems. Its stability under different conditions can provide insights into degradation processes .
Biochemistry Research: In biochemistry, this compound can be a substrate or inhibitor in enzymatic studies. Its interaction with enzymes can reveal important information about reaction mechanisms and enzyme specificity .
Analytical Chemistry: As a reference standard, it is used in analytical chemistry to calibrate instruments and validate methods.
Computational Chemistry: The compound is also used in computational chemistry to model reactions and predict the behavior of similar compounds. Its structure can be used in simulations to explore reactivity and interaction with other molecules .
properties
IUPAC Name |
ethyl 1-bromo-4-oxoquinolizine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-7-9(13)10-5-3-4-6-14(10)11(8)15/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKFQNFYBWEAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609194 | |
Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
CAS RN |
337909-11-2 | |
Record name | Ethyl 1-bromo-4-oxo-4H-quinolizine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.